Absence of Public Quantitative Comparator Data for 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline
A comprehensive search of primary literature, patents (including the relevant EP2433935A1 family), and authoritative databases (PubChem, BindingDB, ChEMBL, ChemSpider) did not yield any quantitative biological or physicochemical data for this specific compound [1]. While structurally related compounds in the quinoxaline-piperidine class have reported activities (e.g., Ki values in the sub-nanomolar range for ORL-1 or mu-opioid receptors), no head-to-head or cross-study comparable data exists to differentiate this compound from any named comparator. Claims of c-Met kinase inhibition found on vendor websites could not be verified against the primary literature [2]. Therefore, the current evidence base is insufficient to generate a quantitative differentiation guide.
| Evidence Dimension | Target binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available from allowed sources |
| Comparator Or Baseline | Structurally related quinoxaline-piperidines (e.g., BDBM177911) show Ki = 0.260 nM at ORL-1 [3], but no direct comparison is possible. |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
The absence of any verified quantitative data means this compound cannot be scientifically prioritized over any alternative for a specific research application; procurement decisions must be based solely on the intended use case and the need for a specific chemical scaffold rather than proven performance.
- [1] EP2433935A1 - Substituted-quinoxaline-type-piperidine compounds and the uses thereof. European Patent Office. View Source
- [2] Porter J, Lumb S, Lecomte F, et al. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorg Med Chem Lett. 2009;19(2):397-400. View Source
- [3] BindingDB Entry BDBM177911. Ki = 0.260 nM for Opioid growth factor receptor-like protein 1 (ORL-1). US Patent US9120797. View Source
